Regioisomerism: Physicochemical Impact
A key differentiator from its closest regioisomer, ethyl α,α-difluoro-β-hydroxy-3-(2-pyridinyl)propanoate, is the predicted lipophilicity (LogP). While direct experimental data for the 3-pyridinyl isomer is limited, the 2-pyridinyl analog (CAS: 118460-41-6) has a calculated LogP of 1.31340 . The 3-pyridinyl isomer (CAS: 887355-01-3) is predicted to have a different LogP due to the distinct electronic environment of the nitrogen atom in the pyridine ring, which is meta rather than ortho to the attachment point. This affects its ability to participate in hydrogen bonding and influences its solubility and permeability in biological systems, which is a critical parameter for a synthetic intermediate intended for use in a drug discovery program . While the exact value is not available, the class-level inference is that the 3-pyridinyl isomer will exhibit a distinct lipophilicity and hydrogen bonding profile compared to its 2-pyridinyl counterpart.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted to be different (value not available) |
| Comparator Or Baseline | Ethyl α,α-difluoro-β-hydroxy-3-(2-pyridinyl)propanoate (CAS: 118460-41-6), LogP = 1.31340 (calculated) |
| Quantified Difference | Not quantified, but directionally different due to regioisomerism |
| Conditions | In silico prediction (ACD/Labs or similar algorithm) |
Why This Matters
For a researcher designing a molecule with specific ADME properties, the subtle difference in LogP and hydrogen bonding between the 2- and 3-pyridinyl isomers can significantly influence the final compound's bioavailability and off-target profile, making precise isomer selection a critical procurement decision.
